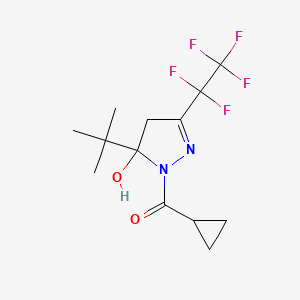
3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide
描述
3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide, also known as FMPB, is a chemical compound used in scientific research as a tool for studying the functions of certain receptors in the human body. FMPB is a selective agonist of the μ-opioid receptor, which is a type of protein found in the brain and spinal cord that is involved in pain relief, reward, and addiction.
作用机制
3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide binds to the μ-opioid receptor and activates it, leading to the modulation of pain, reward, and addiction. The μ-opioid receptor is a G protein-coupled receptor, which means that it activates intracellular signaling pathways when activated by a ligand such as 3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide. The activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, which reduces the transmission of pain signals in the nervous system. It also leads to the activation of the reward pathway, which is involved in the sensation of pleasure and reinforcement of certain behaviors.
Biochemical and physiological effects:
3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide has several biochemical and physiological effects that are related to its activation of the μ-opioid receptor. These effects include the modulation of pain, reward, and addiction, as well as the regulation of body temperature, heart rate, and blood pressure. 3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide has been shown to be effective in reducing pain in animal models, and may have potential as an analgesic for human use. It has also been shown to have reinforcing effects in animal models, which suggests that it may have potential for the treatment of addiction.
实验室实验的优点和局限性
3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for use in lab experiments. It is a selective agonist of the μ-opioid receptor, which means that it can be used to study the functions of this receptor specifically, without affecting other receptors in the body. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to the use of 3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments. It has a relatively short half-life, which means that its effects may be short-lived. It may also have off-target effects on other receptors in the body, which could complicate the interpretation of results.
未来方向
There are several future directions for the use of 3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide in scientific research. One direction is the development of analogs of 3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide that have longer half-lives and greater selectivity for the μ-opioid receptor. Another direction is the use of 3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide in combination with other compounds to study the interactions between different receptors in the body. Finally, 3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide could be used in studies of the mechanisms of addiction and the development of new treatments for addiction.
科学研究应用
3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide is used in scientific research to study the functions of the μ-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, and is a target for the development of analgesics and drugs for the treatment of addiction. 3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide is a selective agonist of the μ-opioid receptor, which means that it binds to and activates this receptor specifically, without affecting other receptors in the body. This makes 3-fluoro-N-(1-methyl-3-phenylpropyl)benzamide a valuable tool for studying the functions of the μ-opioid receptor in isolation.
属性
IUPAC Name |
3-fluoro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-13(10-11-14-6-3-2-4-7-14)19-17(20)15-8-5-9-16(18)12-15/h2-9,12-13H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVETYJRPGACGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,4-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3977426.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B3977428.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977448.png)







![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide](/img/structure/B3977480.png)

![2-[(3,4-dichlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3977497.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3977502.png)